9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole: Piperidine Carbazole , is a heterocyclic compound with a piperidine moiety (Fig. 1). It plays a crucial role in drug discovery due to its diverse biological activities .
Preparation Methods
Synthetic Routes::
- One synthetic route involves the acylation of 9-amino-2,3,4,9-tetrahydro-1H-carbazole with piperidin-1-ylacetic acid.
- Another method utilizes the reaction between 9-amino-2,3,4,9-tetrahydro-1H-carbazole and piperidin-1-ylacetyl chloride.
- These reactions typically occur under mild conditions, with appropriate solvents and catalysts.
- While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactions::
- Piperidine Carbazole can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acylating agents (e.g., acetic anhydride).
- Oxidation may lead to carbazole derivatives.
- Reduction can yield the corresponding tetrahydrocarbazole.
- Acylation results in the piperidine acetyl derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its activity against cancer, hypertension, and asthma.
Industry: Notable in drug development.
Mechanism of Action
- The exact mechanism remains partially unclear, but it likely involves interactions with cellular targets and pathways.
Comparison with Similar Compounds
- Piperidine Carbazole stands out due to its unique combination of piperidine and carbazole moieties.
- Similar compounds include piperine, evodiamine, matrine, berberine, and tetrandine .
Properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C19H24N2O/c22-19(14-20-12-6-1-7-13-20)21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h2,4,8,10H,1,3,5-7,9,11-14H2 |
InChI Key |
NWQWKOGZSRBPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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